2-(Piperidin-3-yloxy)-quinoline
Overview
Description
2-(Piperidin-3-yloxy)-quinoline is a heterocyclic compound that features a quinoline core structure with a piperidin-3-yloxy substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Biochemical Pathways
This could lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The molecular and cellular effects of 2-(Piperidin-3-yloxy)-quinoline’s action would depend on its specific targets and mode of action. If it inhibits CDK2, it could lead to cell cycle arrest, preventing cell proliferation. This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-3-yloxy)-quinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. For instance, this compound has been observed to inhibit certain kinases, which are crucial for phosphorylation processes in cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound has been found to inhibit the activity of certain proteases, which are involved in protein degradation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For instance, this compound has been shown to modulate the activity of enzymes involved in the citric acid cycle, thereby influencing energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects, making it an important factor to consider in biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yloxy)-quinoline typically involves the reaction of quinoline derivatives with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a quinoline derivative with a leaving group (such as a halide) reacts with piperidin-3-ol under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Piperidin-3-yloxy)-quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
2-(Piperidin-3-yloxy)-pyridine: Similar structure but with a pyridine core instead of quinoline.
2-(Piperidin-3-yloxy)-benzene: Features a benzene ring instead of quinoline.
2-(Piperidin-3-yloxy)-pyrimidine: Contains a pyrimidine ring in place of quinoline.
Uniqueness: 2-(Piperidin-3-yloxy)-quinoline is unique due to its quinoline core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and applications, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-piperidin-3-yloxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-11(4-1)7-8-14(16-13)17-12-5-3-9-15-10-12/h1-2,4,6-8,12,15H,3,5,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNLZCYJQALNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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